Enantiomeric Potency Differential: S-Amlodipine vs. R-Amlodipine at the L-Type Calcium Channel
The pharmacological activity of amlodipine at the L-type calcium channel is stereospecific. The R(+)-enantiomer is approximately 1,000-fold less potent than the S(−)-enantiomer in blocking L-type calcium channels, as demonstrated by direct measurement of calcium channel blockade [1]. In isolated coronary microvessel assays, only the R(+)-enantiomer (not the S(−)-enantiomer) stimulated nitric oxide release, producing a 45 ± 5 pmol/mg/20 min increase in nitrite at 10⁻⁶ M (p < 0.05 vs. control), an effect blocked by L-NAME and HOE-140 [1]. This establishes that the (S)-enantiomer is the sole therapeutically relevant calcium channel blocker, while the (R)-enantiomer activates a distinct, non-therapeutic kinin-NO pathway.
| Evidence Dimension | L-type calcium channel blocking potency (relative) |
|---|---|
| Target Compound Data | S(−)-amlodipine: full L-type calcium channel blocking activity (reference potency) |
| Comparator Or Baseline | R(+)-amlodipine: approximately 1,000-fold weaker L-type calcium channel blockade [1] |
| Quantified Difference | ≈1,000-fold potency differential |
| Conditions | In vitro L-type calcium channel assays; isolated canine coronary microvessels [1] |
Why This Matters
Procurement of the pure (S)-enantiomer eliminates the 50% mass fraction of inactive enantiomer present in racemic amlodipine, enabling dose reduction by half while maintaining equivalent antihypertensive efficacy and simultaneously avoiding R-enantiomer-mediated nitric oxide release that confounds experimental readouts.
- [1] Zhang XP, Loke KE, Mital S, Chahwala S, Hintze TH. Paradoxical release of nitric oxide by an L-type calcium channel antagonist, the R+ enantiomer of amlodipine. J Cardiovasc Pharmacol. 2002;39(2):208-214. doi:10.1097/00005344-200202000-00007. View Source
